

How to improve the regioselectivity of reactions involving 7-aminobenzothiazole

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Compound of Interest

Compound Name: *Benzo[d]thiazol-7-amine*

Cat. No.: *B073251*

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Technical Support Center: 7-Aminobenzothiazole Reactions

Welcome to the technical support center for improving the regioselectivity of reactions involving 7-aminobenzothiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in controlling the site of functionalization on this versatile heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying principles that govern reactivity, providing you with the tools to troubleshoot and optimize your synthetic strategies.

Understanding the Reactivity of 7-Aminobenzothiazole

The key to controlling regioselectivity lies in understanding the electronic landscape of the 7-aminobenzothiazole molecule. The exocyclic amino group at the C7 position is a powerful electron-donating group (EDG). Through resonance, it significantly increases the electron density on the benzene portion of the scaffold, making it highly susceptible to electrophilic attack.

The primary sites of reactivity are the exocyclic nitrogen itself, and the ortho (C6) and para (C4) positions relative to the amino group. The C5 position is generally less reactive in electrophilic aromatic substitution (EAS).

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